molecular formula C16H24O6 B12526076 Acetic acid--6-phenylhex-2-ene-1,4-diol (2/1) CAS No. 865191-26-0

Acetic acid--6-phenylhex-2-ene-1,4-diol (2/1)

Katalognummer: B12526076
CAS-Nummer: 865191-26-0
Molekulargewicht: 312.36 g/mol
InChI-Schlüssel: XLCWMYXKBMFQJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid–6-phenylhex-2-ene-1,4-diol (2/1) is a chemical compound with the molecular formula C16H24O6 It is known for its unique structure, which includes both acetic acid and phenylhexene diol components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–6-phenylhex-2-ene-1,4-diol (2/1) typically involves the reaction of acetic acid with 6-phenylhex-2-ene-1,4-diol. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid–6-phenylhex-2-ene-1,4-diol (2/1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Acetic acid–6-phenylhex-2-ene-1,4-diol (2/1) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid–6-phenylhex-2-ene-1,4-diol (2/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Eigenschaften

CAS-Nummer

865191-26-0

Molekularformel

C16H24O6

Molekulargewicht

312.36 g/mol

IUPAC-Name

acetic acid;6-phenylhex-2-ene-1,4-diol

InChI

InChI=1S/C12H16O2.2C2H4O2/c13-10-4-7-12(14)9-8-11-5-2-1-3-6-11;2*1-2(3)4/h1-7,12-14H,8-10H2;2*1H3,(H,3,4)

InChI-Schlüssel

XLCWMYXKBMFQJB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)CCC(C=CCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.